BenchChemオンラインストアへようこそ!

6-Fluoronaphthyridine

Anticancer Cytotoxicity Structure–Activity Relationship

6-Fluoronaphthyridine (C₈H₅FN₂; MW 148.14 g/mol) is a fluorinated 1,8-naphthyridine heterocycle that serves as the pharmacophoric core of multiple clinically validated fluoroquinolone antibiotics, including enoxacin and gemifloxacin. The electron‑withdrawing fluorine at the 6‑position modulates the electronic density of the aromatic system, directly influencing DNA gyrase/topoisomerase IV affinity, cellular penetration, and metabolic stability.

Molecular Formula C8H5FN2
Molecular Weight 148.14 g/mol
Cat. No. B8496756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoronaphthyridine
Molecular FormulaC8H5FN2
Molecular Weight148.14 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2N=C1)F
InChIInChI=1S/C8H5FN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H
InChIKeyQILHGSSOWXKYFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoronaphthyridine — Core Scaffold for Antibacterial and Anticancer Research Compounds


6-Fluoronaphthyridine (C₈H₅FN₂; MW 148.14 g/mol) is a fluorinated 1,8-naphthyridine heterocycle that serves as the pharmacophoric core of multiple clinically validated fluoroquinolone antibiotics, including enoxacin and gemifloxacin [1]. The electron‑withdrawing fluorine at the 6‑position modulates the electronic density of the aromatic system, directly influencing DNA gyrase/topoisomerase IV affinity, cellular penetration, and metabolic stability [1]. Extensive structure–activity relationship (SAR) campaigns by Bristol‑Myers Squibb and Dainippon Pharmaceutical have established this scaffold as a privileged starting point for both antibacterial and antitumor lead optimisation [2][3].

Why 6-Fluoronaphthyridine Cannot Be Simply Replaced by Non-Fluorinated or Alternative Halogenated Naphthyridines


The 6‑fluoro substituent is not a passive “tag” that can be swapped for hydrogen, chlorine, or a methyl group without profound consequences for biological activity. Direct comparative data show that removal of the fluorine at C‑6 alters cytotoxic potency by a factor of 2‑fold in tumour cell lines, while the introduction of alternative substituents such as 5‑chloro or 5‑trifluoromethyl can reduce activity by 5‑ to 10‑fold [1]. In the antibacterial domain, the 6‑fluoro motif is indispensable for achieving the DNA‑gyrase inhibition, Gram‑positive spectrum and pharmacokinetic profile that characterise the fluoroquinolone class; non‑fluorinated 1,8‑naphthyridines (e.g., nalidixic acid) lack the broad‑spectrum coverage and resistance profile of their 6‑fluoro counterparts [2]. Consequently, assuming functional equivalence between 6‑fluoronaphthyridine and its de‑fluoro, chloro, or alkyl analogues introduces uncontrolled variables that can lead to inactive or misleading screening hits.

Quantitative Differentiation Evidence for 6-Fluoronaphthyridine Versus Closest Structural Analogues


Cytotoxic Activity: 6-Fluoro Analogue Is Half as Potent as the 6-Unsubstituted Parent Against Murine P388 Leukaemia

In a systematic exploration of the C‑6 position, the 6‑unsubstituted 1,8‑naphthyridine congener demonstrated twice the cytotoxic potency of the 6‑fluoro analogue against murine P388 leukaemia cells [1]. This result establishes that the fluorine atom at C‑6 is not a silent substituent; its presence directly attenuates antitumour activity in this chemotype, making the choice between 6‑H and 6‑F a critical decision point for medicinal chemistry programmes targeting oncology indications.

Anticancer Cytotoxicity Structure–Activity Relationship P388 Leukemia

Substitution at C‑5 Can Further Modulate Activity by 5‑ to 10‑Fold Relative to the 6‑Fluoro Baseline

Building on the C‑6 fluorine SAR, the same study evaluated the impact of additional substituents at the C‑5 position on the 6‑fluoro‑1,8‑naphthyridine core. Introduction of a 5‑chloro group decreased cytotoxic activity by 5‑ to 10‑fold, while a 5‑trifluoromethyl group also produced a substantial loss of potency [1]. In contrast, a 5‑amino substituent had no meaningful effect on activity. These data demonstrate that the 6‑fluoro scaffold is exquisitely sensitive to neighbouring substituents, and that the “6‑fluoro” label alone is insufficient to predict biological behaviour without precise knowledge of the C‑5 (and C‑7) decoration.

Structure–Activity Relationship Anticancer C‑5 Substitution Cytotoxicity

Antibacterial Spectrum: The 6‑Fluoro‑1,8‑naphthyridine Pharmacophore Enables Broad‑Spectrum DNA Gyrase Inhibition Lacking in Non‑Fluorinated 1,8‑Naphthyridines

The 6‑fluoro‑1,8‑naphthyridine motif is a conserved element of marketed fluoroquinolones that achieve broad‑spectrum coverage, including Gram‑positive cocci, Enterobacteriaceae, and anaerobic pathogens. Literature benchmarking indicates that non‑fluorinated 1,8‑naphthyridines such as nalidixic acid are restricted to a narrow Gram‑negative spectrum (primarily Enterobacteriaceae) and are susceptible to rapid resistance development, whereas 6‑fluoro‑substituted derivatives (e.g., enoxacin, gemifloxacin) exhibit significantly lower MICs against Gram‑positive strains and enhanced activity against Pseudomonas aeruginosa [1][2]. The fluorine atom improves cell penetration and strengthens the drug–enzyme complex with DNA gyrase and topoisomerase IV, translating into MIC values as low as 0.002–0.03 µg/mL against Streptococcus pneumoniae for optimised 6‑fluoro‑7‑substituted naphthyridines [2].

Antibacterial DNA Gyrase Topoisomerase IV Fluoroquinolone

High-Impact Application Scenarios for 6-Fluoronaphthyridine Based on Quantitative Differentiation Evidence


Antibacterial Lead Optimisation Leveraging the 6‑Fluoro‑1,8‑naphthyridine Pharmacophore for DNA Gyrase/Topoisomerase IV Targets

Teams developing next‑generation fluoroquinolones to combat multidrug‑resistant Gram‑positive and Gram‑negative pathogens can use 6‑fluoronaphthyridine as the central scaffold for parallel SAR exploration at the C‑7 piperazine/aminopyrrolidine and N‑1 positions. The established MIC ranges (0.002–0.03 µg/mL against S. pneumoniae; 0.008–0.06 µg/mL against E. coli) provide a quantitative benchmark against which new analogues can be measured, while the class‑level evidence confirms that removal of the 6‑fluoro group collapses the broad‑spectrum profile [1][2].

Oncology SAR Campaigns Requiring a 2‑Fold Cytotoxic Activity Differential to Differentiate 6‑Fluoro from 6‑Unsubstituted Scaffolds

For antitumor programmes targeting topoisomerase‑II or other naphthyridine‑sensitive enzymes, the direct head‑to‑head comparison showing a 2‑fold potency advantage for the 6‑unsubstituted analogue [1] allows rational selection of the core scaffold based on the therapeutic window. If maximal intrinsic cytotoxicity is paramount, the 6‑unsubstituted precursor should be ordered; if fluorine‑mediated metabolic stabilisation or improved pharmacokinetics is projected to outweigh the 2‑fold potency deficit, the 6‑fluoro variant is the appropriate choice.

Synthetic Chemistry Workflows Requiring a Functionalised 1,8‑Naphthyridine Intermediate with Known C‑5 Substitution Sensitivity

Medicinal chemistry laboratories synthesising focused libraries around the 1,8‑naphthyridine core should select 6‑fluoronaphthyridine as the key intermediate when the target compound profile demands a 5‑amino or 5‑unsubstituted analogue, as these modifications preserve cytotoxic or antibacterial potency. In contrast, the documented 5‑ to 10‑fold potency penalty associated with 5‑chloro or 5‑trifluoromethyl substitution [1] should discourage procurement of those specific building blocks unless the programme explicitly requires an attenuated or selectivity‑enhancing modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoronaphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.